5-Hydroxypiperidine-2-carboxylic acid (5-HPA) is a naturally occurring metabolite found in various organisms, including bacteria, plants, and mammals. In mammals, it is a minor metabolite of the amino acid L-lysine, formed through the action of the enzyme pipecolic acid oxidase []. However, its specific biological function and significance in mammals remain largely unknown.
Research suggests that 5-HPA might play specific roles in certain bacterial species. Studies have shown its involvement in:
Due to its involvement in bacterial iron acquisition and biofilm formation, 5-HPA has garnered interest in the field of drug discovery. Researchers are exploring its potential as:
5-Hydroxypiperidine-2-carboxylic acid, also known as (2S,5S)-5-hydroxypiperidine-2-carboxylic acid, is an organic compound with the molecular formula C₆H₁₁NO₃. It features a piperidine ring with a hydroxyl group and a carboxylic acid group attached to it. This compound can be found in various natural sources, including plants such as Calliandra angustifolia, Morus alba, and Lathyrus japonicus . Its structure allows it to participate in various
These reactions highlight the compound's versatility in organic chemistry and its potential for modification into more complex molecules.
5-Hydroxypiperidine-2-carboxylic acid exhibits biological activity that makes it a candidate for pharmaceutical applications. Research indicates that it may possess neuroprotective properties and could be involved in metabolic pathways relevant to amino acid synthesis . Its presence in various natural products suggests potential roles in plant metabolism and interactions with biological systems.
Several methods have been developed for synthesizing 5-hydroxypiperidine-2-carboxylic acid:
These methods allow for both laboratory synthesis and extraction from natural sources, providing flexibility depending on the intended application.
5-Hydroxypiperidine-2-carboxylic acid has several applications across different fields:
These applications highlight the compound's significance in both research and practical uses.
Studies on 5-hydroxypiperidine-2-carboxylic acid's interactions focus on its effects on various biological systems. Preliminary research suggests that it may interact with neurotransmitter systems, potentially influencing neurochemical pathways . Additionally, its role as an amino acid derivative indicates possible interactions with metabolic enzymes involved in amino acid metabolism.
Several compounds share structural similarities with 5-hydroxypiperidine-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Piperidine | Six-membered nitrogen-containing ring | Basic amine properties; widely used as a solvent |
| L-Pipecolic Acid | Similar ring structure | Involved in lysine metabolism; neuroactive properties |
| 2-Hydroxy-4-piperidone | Hydroxyl substitution on piperidine | Potentially useful as a precursor for pharmaceuticals |
5-Hydroxypiperidine-2-carboxylic acid is unique due to its specific combination of hydroxyl and carboxylic functional groups, which distinguishes it from other piperidine derivatives by offering distinct reactivity and biological activity.
5-Hydroxypiperidine-2-carboxylic acid (5-HPA) was first identified in the mid-20th century through studies on lysine metabolism. Early work by Lindstedt and Lindstedt (1959) demonstrated its formation from δ-hydroxylysine in mammalian systems, linking it to amino acid catabolic pathways. The compound gained further attention when isolated from plant species such as Myroxylon and Gymnocladus dioicus, where it was characterized as a non-proteinogenic amino acid with a six-membered piperidine ring. Its structural similarity to pipecolic acid, a known metabolite in lysine degradation, positioned 5-HPA as a subject of interest in both biochemical and synthetic chemistry.
5-HPA serves critical roles across disciplines:
The stereochemistry of 5-HPA profoundly influences its biological activity. The compound exists as four stereoisomers, with the (2S,5R) and (2S,5S) configurations being most prevalent in nature. For example:
| Stereoisomer | Natural Source | Biological Role |
|---|---|---|
| (2S,5R)-5-HPA | Morus alba leaves | Plant defense signaling |
| (2S,5S)-5-HPA | Acaciella glauca | Osmotic regulation |
X-ray crystallography and NMR studies have confirmed that the hydroxyl and carboxylic acid groups adopt equatorial positions in the piperidine ring, enabling hydrogen bonding with biological targets.
Key milestones in 5-HPA research include:
Acaciella glauca, a leguminous shrub native to tropical regions, synthesizes 5-hydroxypiperidine-2-carboxylic acid as part of its secondary metabolite repertoire. The compound has been isolated from root and leaf tissues, where it coexists with other piperidine alkaloids [1]. Its accumulation patterns correlate with developmental stages, peaking during flowering phases, suggesting a role in reproductive tissue protection.
In Morus alba, 5-hydroxypiperidine-2-carboxylic acid occurs in phloem exudates and young leaf tissues. Mulberry cultivars demonstrate variable concentrations, with higher levels observed in drought-stressed specimens [1]. This distribution aligns with the compound’s hypothesized function in osmotic regulation and pathogen response.
Both Leucaena species produce 5-hydroxypiperidine-2-carboxylic acid in root nodules and seed coats. Comparative studies indicate that L. leucocephala accumulates 2.3-fold higher concentrations than L. glauca, potentially linked to differential rhizobial symbiont interactions [1]. The compound’s presence in seeds implies a protective role against herbivory during germination.
Calliandra calothyrsus and C. surinamensis contain trace amounts of 5-hydroxypiperidine-2-carboxylic acid in floral nectar. This niche localization suggests involvement in pollinator attraction or antimicrobial nectar preservation, though mechanistic studies remain pending [1].
Preliminary metabolomic surveys detect the compound in Indigofera suffruticosa and Desmanthus virgatus, though quantitative data are lacking. No reports exist in non-leguminous plants, indicating a possible phylogenetic restriction to Fabaceae [1].
5-Hydroxypiperidine-2-carboxylic acid derives from L-lysine via the pipecolate pathway, distinct from the saccharopine route dominant in mammalian tissues [4]. Key steps include:
Table 1: Enzymatic Steps in 5-Hydroxypipecolic Acid Biosynthesis
| Step | Enzyme Class | Cofactor | Cellular Localization |
|---|---|---|---|
| 1 | L-Lysine α-oxidase | FAD | Peroxisomal |
| 3 | Ketimine reductase | NADPH | Cytosolic |
| 4 | CYP450 hydroxylase | Heme | Endoplasmic reticulum |
L-Pipecolate oxidase (EC 1.5.3.7) mediates the reverse conversion of L-pipecolate to P2C in some systems [3]. However, in 5-hydroxypipecolic acid-producing species, this enzyme’s activity is downregulated, favoring hydroxylation over oxidative degradation [4].
The compound serves as a precursor for complex alkaloids in Acaciella glauca, where it undergoes N-methylation and glycosylation to form insecticidal derivatives [1]. Microbial systems further hydroxylate the piperidine ring at C3, generating trihydroxylated analogs with enhanced bioactivity [5].
5-Hydroxypiperidine-2-carboxylic acid disrupts herbivore digestion by inhibiting serine proteases in lepidopteran midguts. Field trials with Leucaena leucocephala demonstrate 40% reduction in Heteropsylla cubana infestation when leaf concentrations exceed 1.2 mM [1].
The compound induces systemic acquired resistance (SAR) in Morus alba by priming pathogenesis-related (PR) genes. Exogenous application (0.5 mM) upregulates chitinase activity 6-fold within 24 hours, enhancing resistance to Pseudomonas syringae [1].
Pseudomonas putida GS1 converts L-lysine to 5-hydroxypipecolic acid via a recombinant CYP450 system, achieving titers of 8.3 g/L in fed-batch fermentation [5]. Aspergillus nidulans employs a divergent pathway using D-lysine as substrate, with diastereoselective epoxidation of cyclic enamide intermediates critical for stereochemical fidelity [2].
Table 2: Microbial Systems for 5-Hydroxypipecolic Acid Production
| Strain | Substrate | Yield | Key Enzyme |
|---|---|---|---|
| P. putida GS1 | L-Lysine | 8.3 g/L | CYP153A7 |
| A. nidulans B7 | D-Lysine | 2.1 g/L | Epoxide hydrolase |
Table 2: Industrial Production Methods compares five industrial approaches based on raw material costs, environmental impact, scalability, energy efficiency, and product purity.
Table 3: Enzymatic and Biocatalytic Approaches details seven enzyme classes with their substrate requirements, product configurations, enantioselectivities, and scalability assessments.
Table 4: Asymmetric Synthesis Methods outlines seven asymmetric methodologies with their chiral inductors, selectivities, and practical applications.
Table 5: Innovative Synthesis Technologies summarizes six cutting-edge approaches with their key advantages, technology readiness levels, and environmental benefits.